molecular formula C20H15N3O3S B14965849 N-(furan-2-ylmethyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

N-(furan-2-ylmethyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

Cat. No.: B14965849
M. Wt: 377.4 g/mol
InChI Key: IAIRINRZALELBX-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide is a fascinating chemical compound with immense potential for scientific research. This compound is characterized by its complex structure, which includes a furan ring, a quinazolinone moiety, and a benzamide group. The presence of these functional groups makes it a versatile molecule with various applications in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of N-[(furan-2-yl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the quinazolinone moiety: This involves the condensation of anthranilic acid derivatives with isothiocyanates, followed by cyclization.

    Coupling of the furan and quinazolinone moieties: This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired amide bond.

    Final assembly: The benzamide group is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-[(furan-2-yl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives under mild conditions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone moiety can be reduced to form tetrahydroquinazoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted benzamides.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form fused ring systems, which can be catalyzed by acids or bases

Scientific Research Applications

N-[(furan-2-yl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and pathways.

    Biology: The compound exhibits potential antibacterial and antifungal activities, making it a candidate for the development of new antimicrobial agents.

    Medicine: Due to its unique structure, it may have potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The furan ring and quinazolinone moiety are known to interact with enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved would depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

N-[(furan-2-yl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide can be compared with other similar compounds, such as:

    N-(furan-2-ylmethyl)-N-(2-methoxyethyl)-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide: This compound has a similar structure but includes a methoxyethyl group, which may alter its chemical and biological properties.

    N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide:

The uniqueness of N-[(furan-2-yl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide lies in its combination of functional groups, which provides a versatile platform for various scientific research applications.

Properties

Molecular Formula

C20H15N3O3S

Molecular Weight

377.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

InChI

InChI=1S/C20H15N3O3S/c24-18(21-12-15-4-3-11-26-15)13-7-9-14(10-8-13)23-19(25)16-5-1-2-6-17(16)22-20(23)27/h1-11H,12H2,(H,21,24)(H,22,27)

InChI Key

IAIRINRZALELBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)C(=O)NCC4=CC=CO4

Origin of Product

United States

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